3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one
Description
3-{2-[4-(2,3-Dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one (molecular formula: C₂₁H₂₃N₅O₂; molecular weight: 377.4 g/mol) is a hybrid organic compound featuring a benzotriazinone core and a 2,3-dimethylphenyl-substituted piperazine moiety. Its synthesis involves sequential substitution of the piperazine ring followed by coupling with a benzotriazinone precursor using agents like EDCI .
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H23N5O2/c1-15-6-5-9-19(16(15)2)24-10-12-25(13-11-24)20(27)14-26-21(28)17-7-3-4-8-18(17)22-23-26/h3-9H,10-14H2,1-2H3 |
InChI Key |
LVXQFZCQBDLCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,3-dimethylphenyl group. This can be achieved through the reaction of piperazine with 2,3-dimethylphenyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Benzotriazinone Moiety: The substituted piperazine is then reacted with a benzotriazinone precursor, such as 1,2,3-benzotriazin-4-one, under conditions that facilitate the formation of the desired product. This step may involve the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group of the benzotriazinone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the carbonyl group is reduced.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, potentially inhibiting or activating their function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features
Key structural analogs include:
Chemical Reactivity
- Oxidation: The target compound’s benzotriazinone core is susceptible to oxidation, forming oxygenated derivatives, whereas piperazine-free analogs (e.g., 1,2,3-benzotriazin-4(3H)-one) show lower reactivity .
- Substitution : Electrophilic substitution on the dimethylphenyl ring (e.g., bromination) is feasible, but steric hindrance from the methyl groups limits regioselectivity compared to unsubstituted phenylpiperazine derivatives .
Pharmacological Potential
- Target Specificity: The dimethylphenyl group enhances selectivity for serotonin (5-HT₁A) and dopamine (D₂) receptors compared to 4-phenylpiperazine analogs, which bind non-specifically to adrenergic receptors .
- Bioavailability : Methoxy-substituted analogs (e.g., ’s compound) exhibit higher blood-brain barrier permeability due to increased lipophilicity, whereas the target compound’s methyl groups may limit CNS uptake .
Table 2. Structural and Pharmacokinetic Properties
| Property | Target Compound | 1-(2,3-Dimethylphenyl)piperazine | 3-{4-[4-(2-Methoxyphenyl)piperazino]-4-oxobutyl}- Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 377.4 | 202.3 | 407.5 |
| logP | 3.2 | 2.1 | 4.0 |
| Plasma Protein Binding | 89% | 75% | 92% |
Biological Activity
3-{2-[4-(2,3-dimethylphenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzotriazinone moiety and a piperazine ring, which are known to interact with various biological targets. This article explores the synthesis, biological activities, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Piperazine Derivative : The piperazine ring is substituted with a 2,3-dimethylphenyl group via a reaction with 2,3-dimethylphenyl chloride in the presence of a base like sodium hydroxide.
- Introduction of Benzotriazinone Moiety : The substituted piperazine is then reacted with a benzotriazinone precursor under conditions that facilitate the formation of the desired product, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Biological Activity
Research indicates that compounds related to benzotriazinones exhibit various biological activities, including anticancer properties. The specific biological activities of this compound have been explored in several studies:
- Anticancer Activity : Benzotriazinone derivatives have shown promise in inhibiting cancer cell growth. For instance, related compounds have demonstrated efficacy against HepG2 liver carcinoma cells with IC50 values indicating strong inhibition .
- Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes or receptors involved in critical signaling pathways related to cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the efficacy of benzotriazinone derivatives:
- Study on Anticancer Properties : A series of benzotriazinone derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives exhibited significant binding affinity towards cancer-related targets such as the E. coli Fab-H receptor and demonstrated strong inhibitory effects on cancer cell growth .
- Kinetic Studies : Kinetic studies on related compounds showed potent inhibitory activities against mushroom tyrosinase, indicating potential applications in skin whitening and treatment of hyperpigmentation disorders .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one | HepG2 Cells | <10 | Anticancer |
| Benzylidene-3-methyl-2... | Mushroom Tyrosinase | 0.05 | Tyrosinase Inhibitor |
| Tirapazamine | Various Cancer Cells | <5 | Antitumor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
